

# 3-**ido-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid structure elucidation**

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## Compound of Interest

**Compound Name:** 3-*ido-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid*

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An In-depth Technical Guide to the Structural Elucidation of **3-*ido-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid***

## Foreword

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry.<sup>[1][2][3]</sup> Its structural resemblance to purine has made it a cornerstone for the development of potent kinase inhibitors and other therapeutic agents targeting a wide array of diseases, from cancer to neurodegenerative disorders.<sup>[3][4][5]</sup> The introduction of specific substituents, such as an iodine atom at the 3-position and a carboxylic acid at the 5-position, creates a highly functionalized molecule—**3-*ido-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid***—with significant potential as a versatile building block in drug discovery.

Unambiguous structural confirmation of such a molecule is not merely an academic exercise; it is a fundamental prerequisite for intellectual property claims, regulatory submissions, and the rational design of next-generation therapeutics. This guide provides a comprehensive, multi-technique framework for the complete structural elucidation of this target compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond simple data reporting to explain the causal logic behind the analytical choices and the convergence of data required for absolute structural proof.

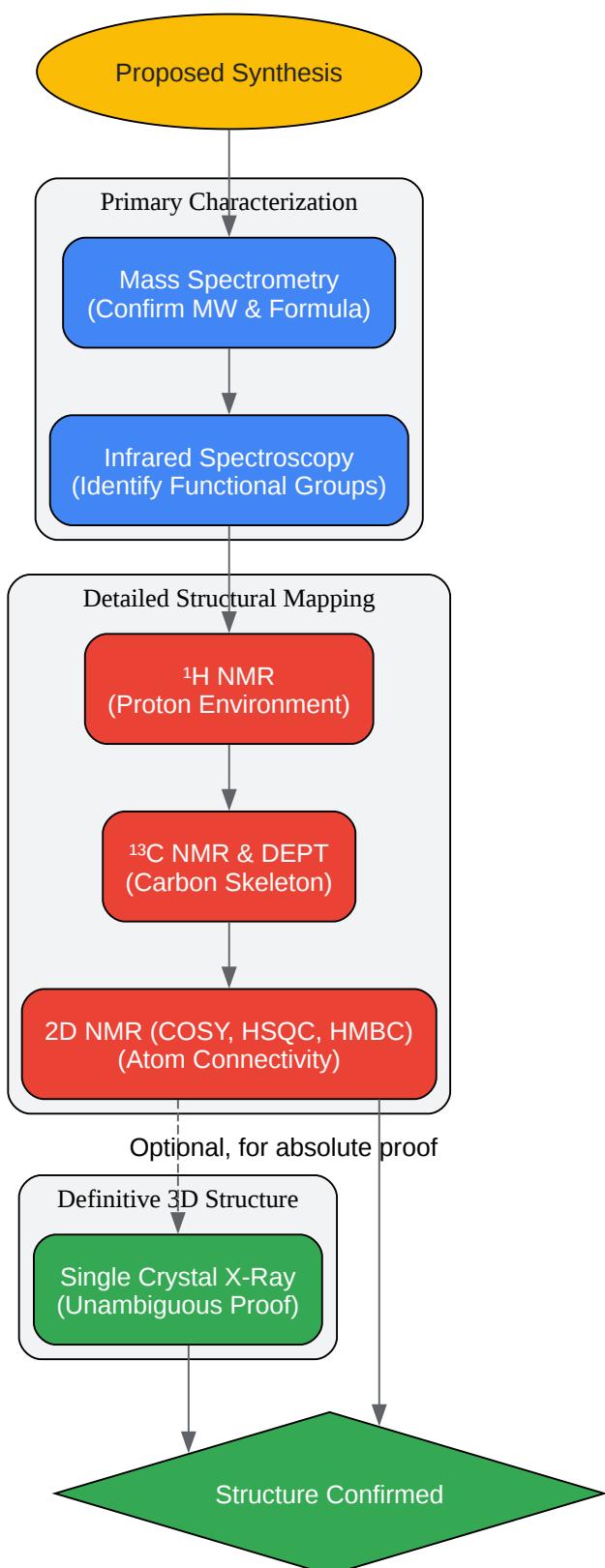
## Target Molecule Overview

- IUPAC Name: **3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid**
- Molecular Formula: C<sub>7</sub>H<sub>4</sub>IN<sub>3</sub>O<sub>2</sub>[\[6\]](#)
- Molecular Weight: 289.03 g/mol [\[6\]](#)
- CAS Number: 1221288-26-1

The structure consists of a fused pyrazole and pyridine ring system. The key features for analytical interrogation are the two aromatic protons on the pyridine ring, a labile proton on the pyrazole nitrogen, a carboxylic acid proton, the carbon skeleton, and the heavy iodine atom. The greater stability of the 1H-tautomer over the 2H-tautomer has been established for the pyrazolo[3,4-b]pyridine core, simplifying the primary analytical challenge.[\[2\]](#)[\[7\]](#)

## The Elucidation Workflow: A Multi-Pronged Approach

The definitive confirmation of a chemical structure relies on the principle of convergent evidence, where multiple independent analytical techniques produce a single, self-consistent structural hypothesis. No single technique (short of X-ray crystallography) is sufficient. This guide details the logical flow of analysis from initial confirmation of mass and formula to the precise mapping of atomic connectivity.



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Caption: Logical workflow for the structural elucidation of the target molecule.

## Mass Spectrometry: The First Checkpoint

**Principle & Rationale:** High-Resolution Mass Spectrometry (HRMS) provides the most accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For a halogenated compound, MS is also critical for confirming the presence and number of halogen atoms through their isotopic patterns.[\[8\]](#)

**Experimental Protocol (HRMS - ESI):**

- **Sample Preparation:** Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or DMSO).
- **Instrumentation:** Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- **Analysis Mode:** Run in both positive ( $[M+H]^+$ ) and negative ( $[M-H]^-$ ) ion modes to maximize the probability of observing the molecular ion.
- **Calibration:** Ensure the instrument is calibrated with a known standard immediately prior to the run to achieve mass accuracy within 5 ppm.
- **Data Acquisition:** Acquire data over a mass range of m/z 100-500.

**Expected Data & Interpretation:** The elemental composition  $C_7H_4IN_3O_2$  predicts a monoisotopic mass of 289.9345.

- **Molecular Ion:** A prominent peak should be observed at m/z 289.9345 (in negative mode as  $[M-H]^-$ ,  $C_7H_3IN_3O_2^-$ ) or m/z 290.9423 (in positive mode as  $[M+H]^+$ ,  $C_7H_5IN_3O_2^+$ ). The high mass accuracy (< 5 ppm deviation) from the theoretical value confirms the elemental formula.
- **Isotopic Pattern:** Iodine is monoisotopic ( $^{127}I$ ), so unlike chlorine or bromine, it does not produce a characteristic M+2 peak.[\[9\]](#) The molecular ion cluster will appear as a single, sharp peak, which is a key diagnostic feature.
- **Fragmentation:** While ESI is a soft ionization technique, some fragmentation may occur. Expected fragments could include the loss of the carboxylic acid group (-45 Da) or

decarboxylation (-44 Da).

Ion Species	Formula	Calculated Mass (m/z)	Observed Mass (Expected)
[M-H] <sup>-</sup>	C <sub>7</sub> H <sub>3</sub> IN <sub>3</sub> O <sub>2</sub> <sup>-</sup>	289.9345	~289.9345 ± 5 ppm
[M+H] <sup>+</sup>	C <sub>7</sub> H <sub>5</sub> IN <sub>3</sub> O <sub>2</sub> <sup>+</sup>	290.9423	~290.9423 ± 5 ppm

## Infrared (IR) Spectroscopy: Functional Group Identification

**Principle & Rationale:** IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for identifying the presence of key functional groups, providing a qualitative fingerprint of the molecule.[\[10\]](#) For our target, it is essential to confirm the carboxylic acid and the N-H group on the pyrazole ring.

**Experimental Protocol (ATR-FTIR):**

- **Sample Preparation:** Place a small amount (~1-2 mg) of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Background Scan:** Perform a background scan of the empty ATR crystal to subtract atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) interference.
- **Sample Scan:** Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm<sup>-1</sup>.
- **Data Processing:** Perform baseline correction and peak picking.

**Expected Data & Interpretation:** The spectrum should display characteristic absorption bands confirming the key functional moieties.

- **O-H Stretch (Carboxylic Acid):** A very broad and strong absorption band is expected in the region of 3300-2500 cm<sup>-1</sup>, which will overlap with the C-H stretches. This broadness is due to strong intermolecular hydrogen bonding between the carboxylic acid groups.

- N-H Stretch (Pyrazole): A moderately broad band around  $3200\text{-}3100\text{ cm}^{-1}$  is characteristic of the N-H stretching in the pyrazole ring.[11]
- C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band around  $1720\text{-}1680\text{ cm}^{-1}$ .[12] Its position indicates a conjugated carboxylic acid.
- C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands of medium intensity in the  $1620\text{-}1450\text{ cm}^{-1}$  region.
- C-I Stretch: A weak absorption in the far-IR region, typically around  $600\text{-}500\text{ cm}^{-1}$ , which may be difficult to assign definitively.

Functional Group	Vibration Mode	Expected Wavenumber ( $\text{cm}^{-1}$ )	Expected Intensity
Carboxylic Acid	O-H Stretch	$3300\text{-}2500$	Strong, Very Broad
Pyrazole	N-H Stretch	$3200\text{-}3100$	Medium, Broad
Aromatic	C-H Stretch	$3100\text{-}3000$	Weak to Medium
Carboxylic Acid	C=O Stretch	$1720\text{-}1680$	Strong, Sharp
Aromatic Rings	C=C / C=N Stretch	$1620\text{-}1450$	Medium, Sharp

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

**Principle & Rationale:** NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrations of  $^1\text{H}$  and  $^{13}\text{C}$  nuclei, we can map out the complete carbon-hydrogen framework and deduce atomic connectivity. For pyrazolo[3,4-b]pyridine derivatives, NMR is crucial for assigning protons and carbons to their specific positions on the fused heterocyclic core.[13][14]

Experimental Protocol (General):

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d<sub>6</sub> is ideal due to its ability to dissolve carboxylic acids and show exchangeable protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a high-field NMR spectrometer ( $\geq 400$  MHz for <sup>1</sup>H) for optimal signal dispersion.
- Experiments to Run:
  - <sup>1</sup>H NMR: Standard proton spectrum.
  - <sup>13</sup>C{<sup>1</sup>H} NMR: Standard proton-decoupled carbon spectrum.
  - DEPT-135: Differentiates CH/CH<sub>3</sub> (positive) from CH<sub>2</sub> (negative) signals. Quaternary carbons are absent.
  - 2D COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations.
  - 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
  - 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over 2-3 bonds, crucial for mapping connectivity across quaternary carbons and heteroatoms.

## <sup>1</sup>H NMR - Proton Environment

Interpretation: The structure has two aromatic protons (H4, H6), one pyrazole N-H proton, and one carboxylic acid O-H proton. The <sup>1</sup>H NMR spectrum of the parent compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, has been reported with signals at 8.64 (dd), 7.89 (dd), and 7.25 (m) ppm.[15][16] The substitution of the C5-H with a COOH group will significantly alter this pattern.

- Carboxylic Acid Proton (O-H): A very broad singlet, highly downfield ( $> 12$  ppm), which will disappear upon D<sub>2</sub>O exchange.
- Pyrazole Proton (N-H): A broad singlet, also downfield, typically  $> 13$  ppm for this class of compounds.[15] Will also exchange with D<sub>2</sub>O.

- Pyridine Protons (H4, H6): With the C5-H gone, the remaining H4 and H6 protons will appear as singlets (or very narrow doublets if long-range coupling is resolved). The electron-withdrawing carboxylic acid group and the anisotropic effect of the pyridine nitrogen will shift these protons downfield. H6 is typically more deshielded than H4.
  - H6: Expected as a singlet around ~8.9-9.2 ppm.
  - H4: Expected as a singlet around ~8.5-8.8 ppm.

## <sup>13</sup>C NMR - Carbon Skeleton

Interpretation: The molecule has 7 unique carbon atoms. Five are quaternary (C3, C3a, C5, C7a, COOH) and two are methine (CH) carbons (C4, C6). A DEPT-135 experiment will show only the two positive signals for C4 and C6, confirming the presence of only two CH groups.

- Carboxyl Carbon (COOH): The least shielded carbon, expected around ~165-170 ppm.
- Aromatic Carbons: The carbons of the heterocyclic rings will appear between ~100-160 ppm.
  - C3 (Iodo-substituted): The C-I bond will shield this carbon significantly due to the heavy atom effect. Expected at a very upfield position for a quaternary carbon, ~90-100 ppm.
  - C4 & C6 (CH): These will be in the typical aromatic region, ~115-140 ppm.
  - Other Quaternary Carbons (C3a, C5, C7a): These will be found throughout the aromatic region, with C5 (attached to COOH) being relatively downfield.

## 2D NMR - Unambiguous Connectivity

The final piece of the puzzle comes from 2D NMR, which connects the assigned <sup>1</sup>H and <sup>13</sup>C signals.

Caption: Key expected HMBC correlations for structural assignment.

- HSQC: Will show two cross-peaks, definitively linking the <sup>1</sup>H signal at ~8.5-8.8 ppm to its attached carbon (C4) and the <sup>1</sup>H signal at ~8.9-9.2 ppm to its carbon (C6).
- HMBC: This is the critical experiment. Key expected correlations:

- The proton H4 should show correlations to the quaternary carbons C5 and C3a.
- The proton H6 should show correlations to the quaternary carbons C5 and C7a.
- The N-H proton should show correlations to C3, C7a, and C3a, firmly placing it on the pyrazole ring and confirming the fusion geometry.
- The observation of correlations from both H4 and H6 to the same quaternary carbon (C5) confirms their relative positions and the location of the carboxylic acid.

## X-Ray Crystallography: The Final Arbiter

**Principle & Rationale:** Single-crystal X-ray diffraction provides an absolute, three-dimensional map of electron density in a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. It is considered the "gold standard" for structural proof. The parent compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, has been successfully crystallized and its structure solved, indicating a high probability of success for this derivative.[\[15\]](#)[\[16\]](#)[\[17\]](#)

### Experimental Protocol:

- **Crystal Growth:** Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation or vapor diffusion. A reported method for the parent compound is layering a CH<sub>2</sub>Cl<sub>2</sub> solution with hexane.[\[15\]](#)
- **Data Collection:** Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
- **Structure Solution & Refinement:** The diffraction data is processed to solve the phase problem and generate an initial electron density map. The structure is then refined against the experimental data to yield the final atomic coordinates and structural parameters.

**Expected Data & Interpretation:** The result is a definitive 3D structure. Key findings would include:

- **Confirmation of Connectivity:** Absolute proof of the pyrazolo[3,4-b]pyridine core and the positions of the iodo and carboxyl substituents.

- Planarity: Confirmation that the fused ring system is essentially planar, as reported for the parent compound (dihedral angle of 0.82°).[15][17]
- Intermolecular Interactions: The data will reveal hydrogen bonding (e.g., carboxylic acid dimers, N-H···N interactions) and potential C-I···N halogen bonding, which stabilize the crystal lattice.[15][16]

## Conclusion: Convergent Data for Unambiguous Elucidation

The structural elucidation of **3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid** is achieved not by a single measurement but by the logical synthesis of data from a suite of orthogonal analytical techniques.

- HRMS confirms the correct elemental formula.
- FTIR verifies the presence of the required functional groups (NH, COOH).
- $^1\text{H}$  and  $^{13}\text{C}$  NMR define the carbon-hydrogen framework, revealing two aromatic CH groups and five quaternary carbons.
- 2D NMR experiments, particularly HMBC, provide the final, unambiguous map of atomic connectivity in solution.
- X-Ray Crystallography, if performed, offers the ultimate proof, delivering an absolute 3D structure in the solid state.

Together, these methods provide a self-validating and robust data package that confirms the structure of the target molecule with the highest degree of scientific certainty, paving the way for its application in research and development.

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